1-(2-Chloro-6-methylbenzyl)-3-methylpiperazine
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Overview
Description
1-(2-Chloro-6-methylbenzyl)-3-methylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a benzyl group substituted with a chlorine atom and a methyl group, making it a unique derivative of piperazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylbenzyl)-3-methylpiperazine typically involves the reaction of 2-chloro-6-methylbenzyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-methylbenzyl)-3-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the benzyl group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of dechlorinated or hydrogenated products.
Scientific Research Applications
1-(2-Chloro-6-methylbenzyl)-3-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylbenzyl)-3-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A simpler derivative without the chlorine and methyl substitutions.
1-(2-Chlorobenzyl)piperazine: Similar structure but lacks the methyl group on the benzyl ring.
1-(2-Methylbenzyl)piperazine: Similar structure but lacks the chlorine atom on the benzyl ring.
Uniqueness
1-(2-Chloro-6-methylbenzyl)-3-methylpiperazine is unique due to the presence of both chlorine and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to certain targets and modify its pharmacokinetic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-[(2-chloro-6-methylphenyl)methyl]-3-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-10-4-3-5-13(14)12(10)9-16-7-6-15-11(2)8-16/h3-5,11,15H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJATFJNAUKKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=C(C=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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